![molecular formula C14H15N3O B12903858 Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]- CAS No. 823792-33-2](/img/structure/B12903858.png)
Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone is a chemical compound with a complex structure that includes a dimethylamino group, a phenyl group, and a pyrimidinyl group
Méthodes De Préparation
The synthesis of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Applications De Recherche Scientifique
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme activity or as a ligand in receptor binding studiesAdditionally, it is used in industrial processes for the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting their activity and, consequently, the biochemical pathways they regulate. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-(4-(Dimethylamino)-2-phenylpyrimidin-5-yl)ethanone can be compared with other similar compounds, such as 1-(4-(Dimethylamino)phenyl)ethanone and 4-Dimethylaminopyridine. These compounds share structural similarities but differ in their chemical properties and applications. For example, 4-Dimethylaminopyridine is known for its use as a nucleophilic catalyst in various organic reactions, while 1-(4-(Dimethylamino)phenyl)ethanone is used in different synthetic applications .
Propriétés
Numéro CAS |
823792-33-2 |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)-2-phenylpyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C14H15N3O/c1-10(18)12-9-15-13(16-14(12)17(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 |
Clé InChI |
LYDTUMUYLBAXAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CN=C(N=C1N(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
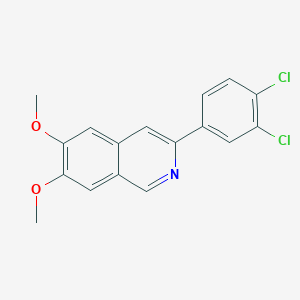


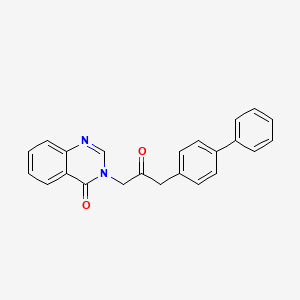
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903820.png)
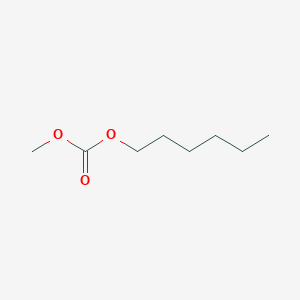

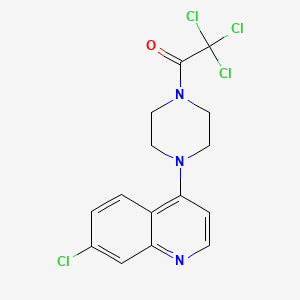
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
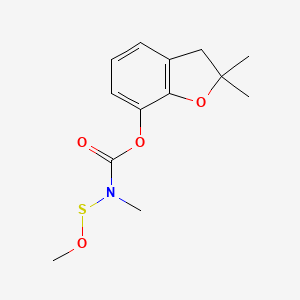

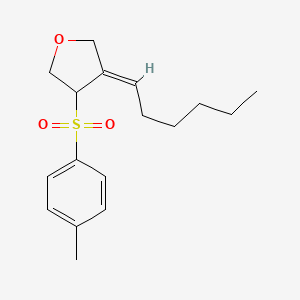
![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
